6,8,8,9-tetramethyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-tetramethyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a pyranoquinoline core, and multiple methyl groups. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 6,8,8,9-tetramethyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves multiple steps, typically starting with the preparation of the pyrazole ring and the pyranoquinoline core separately, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include aldehydes, ketones, and various catalysts to facilitate the formation of the heterocyclic rings. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrazole ring allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6,8,8,9-tetramethyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, although further research is needed to confirm these effects.
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole or pyranoquinoline cores. These compounds may share some chemical properties and biological activities but differ in their specific structures and functional groups. Examples include:
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(5-oxo-1,2-dihydropyrazol-3-yl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H21N3O3/c1-10-9-19(2,3)22(4)15-8-16-11(5-12(10)15)6-13(18(24)25-16)14-7-17(23)21-20-14/h5-8,10H,9H2,1-4H3,(H2,20,21,23) |
InChI Key |
RZBDVSKUYNQFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=O)NN4)C)(C)C |
Origin of Product |
United States |
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